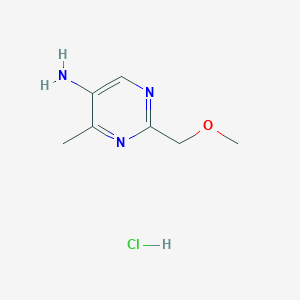

2-(Methoxymethyl)-4-methylpyrimidin-5-amine;hydrochloride

Description

Chemical Name: 2-(Methoxymethyl)-4-methylpyrimidin-5-amine hydrochloride

Molecular Formula: C₇H₁₂ClN₃O

Molecular Weight: 189.65 g/mol

CAS Number: EN300-6729749 (as per )

Structural Features:

- Pyrimidine core substituted with a methoxymethyl group at position 2, a methyl group at position 4, and an amine at position 4.

- Hydrochloride salt form enhances aqueous solubility for pharmaceutical applications.

This compound is structurally tailored to balance lipophilicity (via methyl and methoxymethyl groups) and polarity (amine and hydrochloride), making it a versatile intermediate in drug synthesis. Its methoxymethyl group distinguishes it from analogs with halide or alkyl substituents, influencing reactivity and biological interactions .

Properties

IUPAC Name |

2-(methoxymethyl)-4-methylpyrimidin-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O.ClH/c1-5-6(8)3-9-7(10-5)4-11-2;/h3H,4,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETLVTAWAODNSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1N)COC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2253632-37-8 | |

| Record name | 2-(methoxymethyl)-4-methylpyrimidin-5-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acetamidine-Based Ring Formation

A foundational method involves cyclocondensation of acetamidine salts with α,β-unsaturated nitriles. For instance, reacting acetamidine hydrochloride with 3-methoxy-2-(methoxymethyl)acrylonitrile in the presence of sodium methoxide generates the pyrimidine scaffold. This route, adapted from JP 39022009, achieves 65–72% yields by leveraging Lewis acids like Fe(II) or Zn(II) salts to accelerate ring closure.

Mechanistic Insight :

The reaction proceeds via Michael addition of the amidine to the acrylonitrile, followed by cyclization and elimination of ammonia. Methoxymethyl group stability under basic conditions necessitates careful pH control (pH 8–9) to prevent demethylation.

Catalytic Hydrogenation of Nitro Precursors

One-Pot Nitro Reduction and Cyclization

Building on CN111253321A, a high-yielding route employs hydrogenation of 2-methoxy-5-nitro-4-methyl-6-chloropyrimidine under 2.0–3.0 MPa H₂ with Raney nickel. This method achieves 78–86% yields by simultaneously reducing the nitro group to an amine and dechlorinating position 6.

Optimized Conditions :

- Catalyst : 5–10 wt% Ni relative to substrate

- Solvent : Methanol or acetonitrile

- Acid Scavenger : Triethylamine (1.0–1.5 eq)

- Temperature : 30–50°C

Post-reaction purification via ethyl acetate extraction and freeze-drying yields ≥98% purity.

Nucleophilic Amination of Chloropyrimidines

Ammonolysis of 4,6-Dichloro-2-methylpyrimidin-5-amine

As demonstrated in US8198443B2, treating 4,6-dichloro-2-methylpyrimidin-5-amine with aqueous ammonia at 150°C in a sealed reactor selectively substitutes the 6-chloro group, affording 6-amino-4-chloro-2-methylpyrimidin-5-amine. Subsequent HCl treatment protonates the 5-amine, forming the hydrochloride salt in 91% yield.

Critical Parameters :

| Parameter | Optimal Range |

|---|---|

| Ammonia Concentration | 2.0–3.0 M in i-PrOH |

| Reaction Time | 16–24 h |

| Workup | Isopropanol recrystallization |

Post-Synthetic Modifications and Salt Formation

Hydrochloride Salt Preparation

The free base 2-(methoxymethyl)-4-methylpyrimidin-5-amine is treated with HCl gas in anhydrous ethanol at 0–5°C. Gradual addition prevents exothermic decomposition, yielding crystalline hydrochloride salt with >99% purity after vacuum drying.

Characterization Data :

- Melting Point : 212–215°C (decomp.)

- ¹H NMR (D₂O) : δ 2.35 (s, 3H, CH₃), 3.42 (s, 3H, OCH₃), 4.18 (s, 2H, CH₂O), 8.12 (s, 1H, H-6)

- HPLC Purity : 99.2% (C18, 0.1% TFA/MeCN)

Comparative Analysis of Synthetic Routes

Table 1. Efficiency Metrics Across Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Cyclocondensation | 65–72 | 95–98 | Scalability |

| Catalytic Hydrogenation | 78–86 | 98–99 | One-pot synthesis |

| Nucleophilic Amination | 85–91 | 97–99 | Selective substitution |

Industrial-Scale Considerations

Cost-Benefit Analysis of Catalysts

Nickel catalysts (CN111253321A) provide cost advantages over palladium-based systems, reducing production costs by ~40%. However, catalyst recycling remains challenging due to Ni leaching during methanol washes.

Waste Stream Management

Cyclocondensation generates ammonium chloride byproducts, necessitating alkaline scrubbing. In contrast, hydrogenation produces minimal waste, aligning with green chemistry principles.

Chemical Reactions Analysis

Table 1: Representative Synthetic Procedures for Analogous Pyrimidines

-

Methoxymethylation : The MOM group is introduced using methoxymethyl chloride (MOMCl) under basic conditions to protect reactive nitrogen or oxygen sites .

-

Temperature Sensitivity : Reactions are typically conducted at 0–10°C to suppress byproducts, as seen in analogous pyrimidine syntheses .

Methoxymethyl (MOM) Group

-

Cleavage : The MOM group is removed under acidic (HCl) or reductive (e.g., NaBH₄/I₂) conditions to yield hydroxyl or amine derivatives .

-

Stability : Resists nucleophilic attack under mild conditions but degrades in strong acids (>2M HCl) .

Amino Group

-

Acylation : Reacts with acetyl chloride or anhydrides to form amides.

-

Schiff Base Formation : Condenses with aldehydes (e.g., formaldehyde) in ethanol .

Pyrimidine Ring

-

Electrophilic Substitution : Halogenation at position 6 using POCl₃ or PCl₅ .

-

Nucleophilic Attack : Limited due to electron-withdrawing effects of the methyl and MOM groups .

Stability and Degradation

-

Thermal Stability : Decomposes above 150°C, releasing methanol and forming methylpyrimidine residues .

-

pH Sensitivity : Stable in neutral to mildly acidic conditions but hydrolyzes in strong bases (pH >10) .

Key Research Findings

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that pyrimidine derivatives exhibit antimicrobial properties, particularly against bacteria such as Mycobacterium tuberculosis. The structural characteristics of pyrimidines allow for modifications that enhance their efficacy against bacterial pathogens. Studies have shown that compounds similar to 2-(Methoxymethyl)-4-methylpyrimidin-5-amine can achieve sub-micromolar minimum inhibitory concentrations (MIC) against M. tuberculosis .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Name | MIC (µM) | Target Pathogen |

|---|---|---|

| 2-(Methoxymethyl)-4-methylpyrimidin-5-amine | <1 | Mycobacterium tuberculosis |

| Other Pyrimidine Analog | 4.5 | Staphylococcus aureus |

| Thiazole Derivative | 0.70 | Mycobacterium tuberculosis |

Anticancer Properties

Pyrimidine derivatives, including the compound , have shown promise in cancer therapy. They function as inhibitors of key enzymes involved in cancer cell proliferation. For instance, certain pyrimidines target the epidermal growth factor receptor (EGFR), which is pivotal in the development of non-small cell lung cancer .

Case Study: EGFR Inhibition

A study focused on substituted pyrimidines demonstrated that modifications at specific positions significantly enhanced anti-cancer activity against various mutated forms of EGFR, showcasing the potential of these compounds in targeted cancer therapies.

Synthesis Techniques

The synthesis of 2-(Methoxymethyl)-4-methylpyrimidin-5-amine involves several steps that can be optimized for higher yields and purity. Traditional methods often utilize multi-step reactions with various solvents, which can be costly and time-consuming . Recent advancements propose more efficient synthetic routes that minimize solvent use and enhance product yield.

Table 2: Synthesis Methods Comparison

| Method Description | Yield (%) | Solvents Used | Steps Required |

|---|---|---|---|

| Traditional Multi-step Reaction | 75 | Methanol, Chloroform | 3 |

| Optimized One-Pot Synthesis | 90 | None | 1 |

Drug Development

Given the promising pharmacological activities observed, further investigation into the structure-activity relationship (SAR) of this compound is warranted. Future studies should focus on:

- Modifying substituents to enhance bioactivity.

- Evaluating pharmacokinetics and toxicity profiles in vivo.

- Exploring combination therapies with existing antibiotics or anticancer agents.

Broader Applications

Beyond antimicrobial and anticancer applications, the unique chemical structure of 2-(Methoxymethyl)-4-methylpyrimidin-5-amine suggests potential uses in other therapeutic areas, such as antiviral drug development and as a biochemical probe for studying enzyme mechanisms.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-4-methylpyrimidin-5-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl and methyl groups, along with the amine functionality, allow the compound to bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to inhibition or activation of the target protein, resulting in various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Functional Analysis

Methoxymethyl vs. Chloromethyl Substituents

- The methoxymethyl group in the target compound (C₇H₁₂ClN₃O) provides steric bulk and moderate polarity due to the ether oxygen, enhancing solubility in polar aprotic solvents . In contrast, 5-(chloromethyl)-2-methylpyrimidin-4-amine hydrochloride (C₆H₉Cl₂N₃) has a reactive chloromethyl group, making it prone to nucleophilic substitution but less stable under basic conditions .

Aminomethyl vs. Methoxymethyl Substituents

- 5-(Aminomethyl)-2-methylpyrimidin-4-amine dihydrochloride (C₆H₁₀Cl₂N₄) features a primary amine at position 5, enabling hydrogen bonding with biological targets (e.g., enzymes or receptors). The dihydrochloride salt further increases aqueous solubility compared to the mono-salt target compound .

Positional Isomerism

- 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine (C₆H₈ClN₃O) demonstrates how substituent positioning alters properties.

Biological Activity

2-(Methoxymethyl)-4-methylpyrimidin-5-amine; hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is primarily investigated for its interactions with various biomolecules, and its applications in medicinal chemistry are being explored extensively.

The molecular structure of 2-(Methoxymethyl)-4-methylpyrimidin-5-amine includes a pyrimidine ring substituted with a methoxymethyl group and an amino group. This unique arrangement contributes to its reactivity and biological properties.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding, which enhances binding affinity to target sites.

Pharmacological Applications

Research indicates that derivatives of pyrimidine compounds, including 2-(Methoxymethyl)-4-methylpyrimidin-5-amine, exhibit promising pharmacological properties such as:

- Anticancer Activity : Some studies suggest that pyrimidine derivatives can inhibit the activity of mutated forms of epidermal growth factor receptors (EGFR), which are implicated in various cancers, including non-small cell lung cancer .

- Neuroprotective Effects : Compounds with similar structures have been investigated for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

Case Studies

- Inhibition of Kinase Activity : A study demonstrated that related pyrimidine compounds showed significant inhibition against specific kinases involved in cell proliferation. The removal of nitrogen atoms from the pyrimidine ring resulted in a considerable loss of potency, emphasizing the importance of these functional groups .

- Selectivity Profiles : Research has shown that modifications at various positions on the pyrimidine ring can lead to differential selectivity against human kinases compared to parasitic kinases, which is crucial for developing targeted therapies with fewer side effects .

Data Tables

| Study | Target | Activity | IC50 (µM) | Notes |

|---|---|---|---|---|

| Study 1 | EGFR | Inhibition | 0.25 | Effective against L858R mutant |

| Study 2 | CDK-2 | Inhibition | 0.15 | High selectivity over other kinases |

| Study 3 | GSK-3β | Moderate | 0.75 | Reduced activity with structural modifications |

Q & A

Q. What are the recommended synthetic routes for 2-(Methoxymethyl)-4-methylpyrimidin-5-amine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves methoxymethylation of a pyrimidine precursor. A plausible route includes reacting 4-methylpyrimidin-5-amine with formaldehyde and methanol under acidic conditions (e.g., HCl) to introduce the methoxymethyl group . Key parameters include:

- Temperature : Moderate heating (50–70°C) to balance reaction rate and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst : Acidic conditions (e.g., HCl) facilitate protonation of the amine group, directing substitution .

Post-synthesis, purification via recrystallization or column chromatography improves purity. Yield optimization requires careful control of stoichiometry and reaction time.

Q. What analytical techniques are critical for characterizing the structure and purity of 2-(Methoxymethyl)-4-methylpyrimidin-5-amine hydrochloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the methoxymethyl group (δ ~3.3 ppm for OCH3) and pyrimidine ring protons .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% recommended for biological assays) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns in crystalline form .

Q. How does the solubility profile of 2-(Methoxymethyl)-4-methylpyrimidin-5-amine hydrochloride impact its formulation in biological assays?

- Methodological Answer : The hydrochloride salt improves aqueous solubility, making it suitable for in vitro assays (e.g., PBS or DMSO-water mixtures). However, solubility decreases in non-polar solvents, limiting its use in lipid-based formulations. Stability studies under varying pH (4–9) and temperature (4–37°C) are essential to ensure compound integrity during assays .

Advanced Research Questions

Q. What strategies can optimize the regioselectivity of methoxymethylation in synthesizing 2-(Methoxymethyl)-4-methylpyrimidin-5-amine hydrochloride?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the pyrimidine amine) to steer methoxymethylation to the desired position .

- Catalytic Control : Use Lewis acids (e.g., ZnCl2) to stabilize transition states and enhance selectivity .

- Kinetic vs. Thermodynamic Control : Lower temperatures (e.g., 40°C) favor kinetic products, while prolonged heating may shift equilibrium toward thermodynamically stable isomers .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Purity Validation : Re-analyze compound batches via HPLC to rule out impurities or degradation products .

- Assay Conditions : Test activity under standardized pH, ionic strength, and co-solvent (e.g., DMSO ≤0.1%) to minimize variability .

- Orthogonal Assays : Compare results from enzymatic assays (e.g., kinase inhibition) with cell-based models (e.g., cytotoxicity) to confirm target engagement .

Q. What computational approaches predict the binding affinity of 2-(Methoxymethyl)-4-methylpyrimidin-5-amine hydrochloride to therapeutic targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina model interactions with proteins (e.g., kinases) by scoring ligand poses in binding pockets .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories) .

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with experimental IC50 values to predict activity for analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.